molecular formula C10H7NO3 B12343709 4-oxo-4aH-quinoline-7-carboxylic acid

4-oxo-4aH-quinoline-7-carboxylic acid

Cat. No.: B12343709
M. Wt: 189.17 g/mol
InChI Key: BICLWJQLTMICGP-UHFFFAOYSA-N
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Description

4-oxo-4aH-quinoline-7-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by a double-ring structure, consisting of a benzene ring fused with a pyridine moiety. It is a significant scaffold in medicinal chemistry due to its versatile applications in drug discovery and synthetic organic chemistry .

Chemical Reactions Analysis

Types of Reactions: 4-oxo-4aH-quinoline-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-oxo-4aH-quinoline-7-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-oxo-4aH-quinoline-7-carboxylic acid is unique due to its specific structural features that allow for diverse functionalization and its potent biological activities. Its ability to inhibit DNA gyrase and act as a dopamine reuptake inhibitor distinguishes it from other quinoline derivatives .

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

4-oxo-4aH-quinoline-7-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5,7H,(H,13,14)

InChI Key

BICLWJQLTMICGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=CC(=O)C21)C(=O)O

Origin of Product

United States

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